PF-04449613

Description

BenchChem offers high-quality PF-04449613 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PF-04449613 including the price, delivery time, and more detailed information at info@benchchem.com.

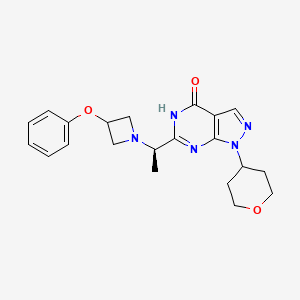

Structure

3D Structure

Properties

Molecular Formula |

C21H25N5O3 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

1-(oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m1/s1 |

InChI Key |

FHBANDDJQJAZOQ-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |

Canonical SMILES |

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Role of PF-04449613 in cGMP Signaling

Executive Summary

PF-04449613 is a highly potent, selective, and brain-penetrant inhibitor of Phosphodiesterase 9A (PDE9A) . Unlike the widely known PDE5 inhibitors (e.g., sildenafil) which regulate nitric oxide (NO)-driven cGMP pools, PF-04449613 targets a distinct, NO-independent cGMP pool often associated with natriuretic peptide signaling and glutamatergic transmission. This guide details the compound's physicochemical properties, mechanistic role in modulating signal transduction in CNS and cardiac tissues, and validated experimental protocols for its application in preclinical research.

Chemical and Pharmacological Profile[2][3][4][5][6][7]

PF-04449613 is utilized primarily as a chemical probe to dissect the specific contributions of PDE9 to cGMP compartmentalization. Its high selectivity allows researchers to isolate PDE9 effects without cross-inhibiting PDE1 or PDE5, a common confounder in non-selective inhibitors.

Physicochemical Properties

| Property | Specification |

| Chemical Name | 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| CAS Number | 1236858-52-8 |

| Molecular Formula | C₂₁H₂₅N₅O₃ |

| Molecular Weight | 395.45 g/mol |

| Solubility | DMSO (up to 100 mM); Ethanol (low) |

| Brain Penetrance | High (CSF/Plasma ratio > 0.[1][2]5) |

Potency and Selectivity Data

The following data represents the consensus inhibitory profile established in biochemical assays (using human recombinant enzymes).

| Target | IC₅₀ / K_i | Selectivity Ratio (vs. PDE9A) |

| PDE9A | 22 nM | 1x (Primary Target) |

| PDE1C | > 10,000 nM | > 450x |

| PDE5A | > 10,000 nM | > 450x |

| Dopamine Transporter (DAT) | 110 nM (K_i) | ~5x (Off-target) |

| Na⁺ Channel (Site 2) | 470 nM (K_i) | ~21x (Off-target) |

| CYP2C19 | 1,600 nM | ~72x (Metabolic Liability) |

Critical Insight: While PF-04449613 is highly selective against other PDEs, note the off-target affinity for DAT (Ki = 110 nM). In behavioral studies involving dopaminergic signaling, controls must be included to rule out direct DAT inhibition effects.

Mechanistic Role in cGMP Signaling

PDE9A has the highest affinity for cGMP (K_m ~ 70 nM) among all PDEs but a relatively low V_max. This kinetic profile positions it as a regulator of basal cGMP levels rather than the high-flux cGMP bursts regulated by PDE5.

Compartmentalization: PDE9 vs. PDE5

-

PDE5 Pools: Regulate cGMP generated by NO-sensitive Guanylyl Cyclase (NO-sGC) in the cytosol.

-

PDE9 Pools: Regulate cGMP generated by Natriuretic Peptide Receptors (pGC) or distinct subcellular microdomains (e.g., nuclear envelope, dendritic spines).

In cardiac myocytes, PF-04449613 inhibition of PDE9 enhances cGMP specifically in the vicinity of SERCA2a , leading to phosphorylation of phospholamban (PLB) by Protein Kinase G (PKG). This improves calcium reuptake into the sarcoplasmic reticulum, ameliorating diastolic dysfunction.

Visualization: The PDE9 Signaling Node

The following diagram illustrates the distinct signaling pathway modulated by PF-04449613, highlighting its independence from the NO/PDE5 axis.

Figure 1: PF-04449613 prevents PDE9-mediated hydrolysis of cGMP, potentiating downstream signaling in cardiac (SERCA2a) and neuronal (CREB/GluA1) pathways.

Validated Experimental Protocols

To ensure data integrity, use these specific protocols. The choice of vehicle and timing is critical due to the compound's pharmacokinetic profile.

In Vitro PDE9 Inhibition Assay (Fluorescence Polarization)

This protocol determines the IC50 of PF-04449613 using a competitive fluorescence polarization (FP) immunoassay. This is preferred over radioactive methods for throughput and safety.

Reagents:

-

Recombinant human PDE9A (full length or catalytic domain).

-

FAM-cGMP (Fluorescein-labeled cGMP tracer).[3]

-

IMAP binding reagent (Molecular Devices) or equivalent metal-nanoparticle binding system.

-

Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20.

Workflow:

-

Preparation: Dilute PF-04449613 in DMSO to generate a 10-point dose-response curve (Range: 0.1 nM to 10 µM). Final DMSO concentration in assay must be <1%.

-

Enzyme Incubation: Add 5 µL of diluted PF-04449613 to 384-well black microplate. Add 10 µL of PDE9A enzyme (concentration titrated to hydrolyze ~70% substrate in control wells). Incubate for 15 min at Room Temperature (RT).

-

Substrate Addition: Add 5 µL of FAM-cGMP (Final concentration: 100 nM).

-

Reaction: Incubate for 60 minutes at RT.

-

Termination: Add 20 µL of IMAP Binding Reagent. Shake for 30 seconds. Incubate for 60 minutes to allow nanoparticle binding to unhydrolyzed cGMP.

-

Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).

-

Analysis: Plot mP (milli-Polarization) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.

In Vivo Target Engagement: CSF cGMP Quantification

Measuring plasma cGMP is often ineffective due to rapid clearance and noise. Cerebrospinal Fluid (CSF) cGMP is the gold standard biomarker for central PDE9 inhibition.

Animal Model: C57BL/6 Mice or Sprague-Dawley Rats. Dosing:

-

Dose: 3.2 – 10 mg/kg (Subcutaneous).

-

Vehicle: 5% DMSO / 5% Cremophor EL / 90% Saline.[2]

-

Timepoint: Peak effect occurs at 30–60 minutes post-dose.

Step-by-Step Protocol:

-

Administration: Inject PF-04449613 s.c.

-

Anesthesia: At T=60 min, anesthetize deeply with isoflurane.

-

CSF Collection: Expose the cisterna magna. Puncture the dura mater with a glass capillary. Collect 5–10 µL of clear CSF. Critical: Samples contaminated with blood must be discarded as blood PDE activity will degrade cGMP instantly.

-

Stabilization: Immediately eject CSF into tubes containing dry ice or liquid nitrogen to snap freeze.

-

Quantification: Analyze via LC-MS/MS or cGMP ELISA.

-

Expected Result: >2-fold increase in CSF cGMP compared to vehicle control.[2]

-

Experimental Workflow Diagram

Figure 2: Dual-stream validation workflow for confirming PF-04449613 potency and in vivo efficacy.

Therapeutic Applications & Research Context

CNS Disorders (Alzheimer's & Cognitive Enhancement)

PF-04449613 enhances Long-Term Potentiation (LTP) in the hippocampus. By elevating cGMP, it activates the PKG-CREB pathway, which is critical for synaptic consolidation.

-

Key Finding: Reverses learning deficits in scopolamine-induced amnesia models.

-

Differentiation: Unlike PDE5 inhibitors, PF-04449613 improves cognition without significant vascular side effects (e.g., hypotension), as PDE9 is low in vascular smooth muscle.

Heart Failure with Preserved Ejection Fraction (HFpEF)

In HFpEF, nitric oxide bioavailability is often compromised. Since PDE9 regulates a cGMP pool driven by Natriuretic Peptides (not NO), PF-04449613 offers a mechanism to restore cardiac relaxation (lusitropy) independent of the failing NO pathway.

-

Mechanism: Prevents maladaptive hypertrophy by inhibiting the Calcineurin/NFAT pathway via cGMP/PKG activation.

Sickle Cell Disease (SCD)

PDE9 is highly expressed in hematopoietic cells (neutrophils, reticulocytes).

-

Application: Inhibition increases cGMP, which induces Fetal Hemoglobin (HbF) expression. HbF inhibits the polymerization of Sickle Hemoglobin (HbS).

-

Note: While PF-04449613 validates this mechanism, newer analogues (e.g., IMR-687) are preferred for clinical translation due to lower CNS penetrance (reducing potential neurological side effects in non-CNS indications).

References

-

Kleiman, R. J., et al. (2012). "Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo." Journal of Pharmacology and Experimental Therapeutics. Link

-

Lee, D. I., et al. (2015). "Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease." Nature. Link

-

R&D Systems. "PF-04449613 Product Datasheet & Biological Activity." Bio-Techne. Link

-

McRiner, A. J., et al. (2021). "Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism." Acta Physiologica Sinica. Link

-

Almeida, C. B., et al. (2020). "cGMP modulation therapeutics for sickle cell disease." Experimental Biology and Medicine.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cGMP modulation therapeutics for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-04449613: A Selective Phosphodiesterase 9 (PDE9) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Precision in cGMP Signaling

The cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of cellular communication, governing a vast array of physiological processes from synaptic plasticity to cardiovascular homeostasis. The enzymes that orchestrate the termination of this signaling cascade, phosphodiesterases (PDEs), have consequently emerged as critical targets for therapeutic intervention. Among these, PDE9 stands out for its exceptionally high affinity for cGMP, positioning it as a key regulator of intracellular cGMP levels. This guide provides a comprehensive technical overview of PF-04449613, a potent and selective inhibitor of PDE9, intended to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential.

The Central Role of PDE9 in Cellular Signaling

To appreciate the significance of PF-04449613, we must first understand the function of its target. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cAMP and cGMP. The PDE superfamily is divided into 11 families, each with distinct substrate specificities and tissue distribution. While some PDEs, like PDE4, PDE7, and PDE8, are specific for cAMP, others, including PDE5, PDE6, and PDE9, are cGMP-specific. A third group, comprising PDE1, PDE2, PDE3, PDE10, and PDE11, can hydrolyze both cyclic nucleotides.

PDE9A, the most studied isoform of the PDE9 family, exhibits the highest affinity for cGMP among all PDEs, with a Michaelis constant (Km) in the low nanomolar range. This remarkable affinity suggests that PDE9A is a crucial regulator of basal cGMP levels, acting as a "gatekeeper" of cGMP signaling. Its expression in various tissues, including the brain, heart, and kidneys, underscores its broad physiological importance.

The cGMP signaling pathway, modulated by PDE9, is integral to numerous cellular functions. In the central nervous system, it is critically involved in synaptic plasticity, learning, and memory. In the cardiovascular system, it mediates vasodilation and cardioprotective effects. Dysregulation of this pathway has been implicated in a range of pathologies, from neurodegenerative disorders to heart failure, making PDE9 an attractive therapeutic target.

PF-04449613: A Profile of a Selective PDE9 Inhibitor

PF-04449613, with the chemical name 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and CAS number 1236858-52-8, is a potent and highly selective inhibitor of PDE9A[1].

Potency and Selectivity

PF-04449613 demonstrates a high affinity for PDE9A, with a reported half-maximal inhibitory concentration (IC50) of 22 nM[2]. This potency is critical for achieving therapeutic efficacy at low concentrations, thereby minimizing off-target effects.

The selectivity of a pharmacological inhibitor is paramount to its safety and therapeutic window. PF-04449613 exhibits remarkable selectivity for PDE9A. It has been shown to be over 1000-fold more selective for PDE9A than for a panel of 79 other non-PDE targets. However, some off-target activity has been noted at higher concentrations.

| Target | IC50 / Ki |

| PDE9A | 22 nM (IC50) |

| Cytochrome P450 2C19 | 1600 nM (IC50) |

| Dopamine Transporter | 110 nM (Ki) |

| µ-opioid Receptor | 3500 nM (Ki) |

| Sodium Channel Binding Site 2 | 470 nM (Ki) |

| Table 1: Selectivity Profile of PF-04449613. |

While a comprehensive selectivity panel against all other PDE families is not publicly available, the high degree of selectivity against a broad range of other receptors and enzymes underscores its specificity for PDE9A.

Pharmacokinetic Properties

Detailed pharmacokinetic data for PF-04449613 in humans is not extensively published. However, preclinical studies in rodents provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Subcutaneous administration of PF-04449613 in mice leads to a dose-dependent increase in cerebral cGMP levels within 30 minutes, with doses ranging from 1 mg/kg to 32 mg/kg[1]. The peak effect on cGMP levels is observed between 30 and 60 minutes after administration, with levels gradually returning to baseline after a few hours[1]. This pharmacokinetic profile suggests a relatively rapid onset and a duration of action suitable for various therapeutic regimens.

Preclinical Efficacy: A Multifaceted Therapeutic Potential

The selective inhibition of PDE9 by PF-04449613 has been explored in a variety of preclinical models, revealing its potential in treating a range of disorders.

Neuroscience: Enhancing Synaptic Plasticity and Cognition

The role of the cGMP pathway in learning and memory has prompted extensive investigation into the effects of PF-04449613 on cognitive function. In vivo two-photon microscopy in mice has demonstrated that administration of PF-04449613 increases calcium activity in dendrites and dendritic spines of pyramidal neurons in the motor cortex[1].

Chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and elimination, key processes in synaptic plasticity[1]. Furthermore, in a rotarod motor training paradigm, mice treated with PF-04449613 exhibited increased formation and survival of new spines, which correlated with improved performance in the motor learning task[1]. These findings strongly suggest that by elevating cGMP levels, PF-04449613 can enhance synaptic plasticity and facilitate learning and memory[1].

Cardiovascular Disease: A Positive Inotropic Effect

In the cardiovascular system, PF-04449613 has demonstrated a positive inotropic effect in rats. Intraperitoneal administration of 5.5 mg/kg of PF-04449613 resulted in a significant increase in stroke work, cardiac output, and ejection fraction, while decreasing end-systolic and end-diastolic volumes[3]. These effects are attributed to the enhancement of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) activity, leading to increased amplitude of sarcoplasmic reticulum Ca2+ transients[3].

Metabolic Disorders: Targeting Obesity and Cardiometabolic Syndrome

Preclinical studies in mice with diet-induced obesity have shown that PF-04449613 can reduce body fat by stimulating mitochondrial activity in both brown and white adipose tissue. This leads to an improvement in the symptoms of cardiometabolic syndrome.

Clinical Development Landscape

While specific clinical trial data for PF-04449613 is limited in the public domain, studies on other selective PDE9A inhibitors, such as PF-04447943, provide valuable insights into the potential clinical utility and safety of this drug class.

A Phase Ib randomized, placebo-controlled study of PF-04447943 in patients with stable sickle cell disease demonstrated that the drug was generally well-tolerated, both with and without co-administration of hydroxyurea[4]. The study also showed pharmacodynamic effects suggestive of a protective role against vaso-occlusion, a major complication of sickle cell disease[4]. Common adverse events reported were headache, dizziness, and fatigue[4].

Experimental Protocols for the Characterization of PF-04449613

For researchers aiming to investigate the properties of PF-04449613, the following experimental workflows provide a detailed starting point.

PDE9A Enzymatic Inhibition Assay

This protocol outlines a fluorescence polarization (FP)-based assay to determine the IC50 of PF-04449613 against PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

FAM-labeled cGMP substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

PF-04449613

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of PF-04449613 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant PDE9A enzyme in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Assay Setup: To a 384-well plate, add 5 µL of the diluted PF-04449613 solutions or controls (DMSO for 100% activity, a known potent inhibitor for 0% activity).

-

Enzyme Addition: Add 10 µL of the diluted PDE9A enzyme solution to each well, except for the "no enzyme" control wells. To these, add 10 µL of assay buffer.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of the FAM-labeled cGMP substrate solution to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Detection: Stop the reaction by adding a binding agent that preferentially binds to the phosphorylated product (if using an IMAP-based kit) or read the fluorescence polarization directly.

-

Data Analysis: Calculate the percent inhibition for each concentration of PF-04449613 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular cGMP Measurement Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring changes in intracellular cGMP levels in response to PF-04449613.

Materials:

-

Cell line of interest (e.g., HEK293 cells)

-

Cell culture medium and supplements

-

PF-04449613

-

A cGMP-inducing agent (e.g., a nitric oxide donor like SNP or a natriuretic peptide)

-

HTRF cGMP assay kit (containing cGMP-d2 and anti-cGMP-cryptate)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Seed the cells in a 384-well white plate at an optimized density and incubate overnight.

-

Compound Treatment: The next day, replace the medium with a stimulation buffer. Add PF-04449613 at various concentrations and pre-incubate for a specified time (e.g., 30 minutes).

-

cGMP Induction: Add the cGMP-inducing agent to the wells and incubate for a time determined by the kinetics of cGMP production in your cell line.

-

Cell Lysis and Detection: Add the HTRF lysis buffer containing the cGMP-d2 and anti-cGMP-cryptate reagents to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the formation of the HTRF complex.

-

Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use a cGMP standard curve to determine the concentration of cGMP in each sample.

Conclusion and Future Directions

PF-04449613 stands as a powerful and selective tool for the pharmacological interrogation of the PDE9-cGMP signaling pathway. Its robust preclinical efficacy in models of cognitive dysfunction, cardiovascular disease, and metabolic disorders highlights the broad therapeutic potential of PDE9 inhibition. While the clinical development of PF-04449613 itself is not extensively documented in the public domain, the promising safety and efficacy signals from related PDE9A inhibitors in clinical trials for conditions like sickle cell disease provide a strong rationale for continued investigation.

Future research should focus on elucidating the complete selectivity profile of PF-04449613 across all PDE families and obtaining comprehensive pharmacokinetic and brain penetration data in humans. Furthermore, well-designed clinical trials are needed to translate the compelling preclinical findings into tangible therapeutic benefits for patients with a range of unmet medical needs. The continued exploration of PF-04449613 and other selective PDE9 inhibitors holds the promise of ushering in a new era of precision medicine targeting the cGMP signaling cascade.

References

-

Zhang, Y., et al. (2018). The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning. Journal of Neuroscience Research, 96(9), 1545-1558. [Link]

- Kleiman, R. J., et al. (2012). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Journal of Pharmacology and Experimental Therapeutics, 343(3), 634-645.

-

Kutlar, A., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(2), 153-162. [Link]

-

Li, J., et al. (2021). [Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism]. Sheng li xue bao : [Acta physiologica Sinica], 73(2), 205–212. [Link]

- Lee, D. I., et al. (2015). Inhibition of phosphodiesterase-9 reduces obesity and cardiometabolic syndrome in mice.

-

Patsnap Synapse. PF-04449613 - Drug Targets, Indications, Patents. [Link]

-

Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. [Link]

-

BPS Bioscience. PDE9A Assay Kit. [Link]

-

Zhang, Y., et al. (2018). The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning. Developmental Neurobiology, 78(9), 859-872. [Link]

-

Methawasin, M., et al. (2021). Phosphodiesterase 9 Inhibition in Models of HFpEF: Should We Focus on the Positive or the Negative?. Circulation: Heart Failure, 14(5), e008320. [Link]

-

Bobin, P., et al. (2021). PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review. International Journal of Molecular Sciences, 22(21), 11849. [Link]

Sources

- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-04449613 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. sicklecellanemianews.com [sicklecellanemianews.com]

An In-Depth Guide to the In Vivo Pharmacokinetics of PF-04449613 (Glasdegib)

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of PF-04449613, also known as glasdegib (marketed as Daurismo™). Designed for researchers, clinical pharmacologists, and drug development professionals, this document synthesizes critical data on the absorption, distribution, metabolism, and excretion (ADME) of glasdegib, elucidating the scientific rationale behind its clinical application and dosing recommendations.

Introduction: Targeting the Hedgehog Pathway in Oncology

Glasdegib (PF-04449613) is a potent, orally administered small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis and survival of cancer stem cells in various malignancies, including acute myeloid leukemia (AML).[1][2] Glasdegib's mechanism of action involves binding to SMO, which blocks the signaling cascade and ultimately inhibits the growth and survival of cancer cells.[1] It is approved in combination with low-dose cytarabine for treating newly diagnosed AML in adult patients who are ineligible for intensive induction chemotherapy.[3] A thorough understanding of its pharmacokinetic properties is paramount for optimizing therapeutic efficacy while minimizing toxicity.

Absorption: From Oral Administration to Systemic Circulation

The clinical utility of an oral therapeutic agent begins with its efficient absorption into the bloodstream. Glasdegib is administered as a film-coated tablet and exhibits predictable absorption characteristics.

-

Bioavailability and Tmax : Following oral administration, glasdegib is well-absorbed, with an absolute bioavailability of approximately 77%.[4][5] Peak plasma concentrations (Tmax) are typically reached rapidly, with a median time of 1.3 to 1.8 hours at steady-state after a 100 mg daily dose.[6] A human absorption, distribution, metabolism, and excretion (ADME) study using a radiolabeled 100 mg oral dose found that peak plasma concentrations of both glasdegib and total radioactivity occurred at 0.75 hours post-dose.[7]

-

Dose Proportionality : Pharmacokinetic studies have demonstrated that glasdegib exhibits dose-proportional increases in exposure (both Cmax and AUC) over a wide dose range from 5 mg to 600 mg once daily.[2][6]

-

Food Effect : There is no notable food effect on the exposure of glasdegib.[6] This finding provides flexibility in clinical practice, allowing the drug to be administered with or without food, which can enhance patient adherence.[6]

Distribution: Tissue Penetration and Protein Binding

Once absorbed, the distribution profile of a drug dictates its availability at the target site versus off-target tissues.

-

Plasma Protein Binding : Glasdegib is moderately to highly bound to plasma proteins, with less than 10% of the drug circulating in its unbound, pharmacologically active form.[8] This high degree of binding can influence its volume of distribution and clearance rate.

-

Volume of Distribution : Population PK analysis revealed a large apparent peripheral volume of distribution (279.2 L), indicating extensive distribution into tissues.[9][10] The apparent central volume of distribution was estimated to be 3.32 L.[9][10]

Metabolism: The Central Role of CYP3A4

Metabolism is the primary clearance pathway for glasdegib, a critical factor that governs its potential for drug-drug interactions (DDIs).

-

Primary Metabolic Pathways : Glasdegib is extensively cleared through oxidative metabolism in the liver.[8] A radiolabeled human ADME study identified hydroxylation, N-desmethylation, and N-glucuronidation as the main primary metabolic pathways.[8][11]

-

Key Enzymes : In vitro and clinical DDI studies have unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for glasdegib's biotransformation.[8][12][13] Minor contributions from CYP2C8 and UGT1A9 have also been noted in vitro.

-

Circulating Components : Following a single 100 mg oral dose of [14C]glasdegib, the unchanged parent drug was the major circulating component, accounting for 69% of the total radioactivity in plasma.[7] The two most abundant metabolites were an N-desmethyl metabolite (8% of circulating radioactivity) and an N-glucuronide metabolite (7% of circulating radioactivity).[7] No active metabolites have been detected in plasma.

The heavy reliance on CYP3A4 for clearance is a cornerstone of glasdegib's clinical pharmacology. This dependency makes it susceptible to significant interactions with other drugs that inhibit or induce this enzyme.

Excretion: Balancing Renal and Fecal Routes

The body eliminates glasdegib and its metabolites through both urine and feces.

-

Routes of Elimination : A mass balance study showed that after a single 100 mg oral dose of radiolabeled glasdegib, a mean of 91% of the administered radioactivity was recovered in the excreta.[7] The elimination was nearly evenly split, with 49% of the dose recovered in urine and 42% in feces.[7]

-

Unchanged Drug Excretion : Unchanged glasdegib accounted for a significant portion of the excreted drug, representing 17% of the administered dose in urine and 20% in feces.[7]

-

Elimination Half-Life : The mean elimination half-life (t½) at the clinical dose of 100 mg once daily is approximately 17.4 hours.[6][8] This allows for convenient once-daily dosing, with steady-state plasma levels achieved by day 8 of continuous administration.[6]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for glasdegib, providing a quantitative snapshot of its behavior in the human body.

| Parameter | Value | Clinical Implication |

| Tmax (Time to Peak) | ~0.75 - 1.8 hours[6][7] | Rapid absorption after oral dosing. |

| Absolute Bioavailability | ~77%[4][5] | Good oral absorption and systemic exposure. |

| Elimination Half-life (t½) | ~17.4 hours[6][8] | Supports once-daily dosing regimen. |

| Apparent Clearance (CL/F) | ~6.27 L/h[9][10] | Reflects the rate of drug removal from the body. |

| Apparent Volume of Distribution (Vd/F) | ~282 L[9][10] | Indicates extensive distribution into tissues. |

| Primary Metabolism | CYP3A4[12][13] | High potential for drug-drug interactions. |

| Primary Excretion Routes | Urine (~49%) & Feces (~42%)[7] | Balanced elimination pathways. |

Factors Influencing Pharmacokinetics & Clinical Considerations

Understanding factors that alter drug exposure is crucial for safe and effective use.

-

Drug-Drug Interactions (DDIs) :

-

CYP3A4 Inhibitors : Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, posaconazole) can significantly increase glasdegib plasma concentrations, heightening the risk of adverse reactions, including QTc interval prolongation.[5][13][14] Alternative therapies that are not strong CYP3A4 inhibitors should be considered.[14]

-

CYP3A4 Inducers : Conversely, strong CYP3A4 inducers (e.g., rifampin) can decrease glasdegib concentrations by up to 70%, potentially reducing its efficacy.[15] Moderate inducers (e.g., efavirenz) are also predicted to cause a substantial decrease in exposure.[15] Therefore, concomitant use with strong and moderate CYP3A4 inducers should be avoided.[5][15]

-

-

Intrinsic Factors : Population pharmacokinetic analyses have shown that age, sex, race, and body weight do not have a clinically meaningful effect on the pharmacokinetics of glasdegib.[6][9]

-

Organ Impairment :

-

Renal Impairment : Mild-to-moderate renal impairment does not have a clinically significant effect on glasdegib PK.[6] However, patients with severe renal impairment should be monitored for an increased risk of adverse events.[14]

-

Hepatic Impairment : Mild hepatic impairment has no clinically meaningful impact.[6] The effect of moderate to severe hepatic impairment on glasdegib pharmacokinetics is not fully established.[6] A study showed that exposure was slightly increased in moderate impairment but decreased in severe impairment compared to subjects with normal function.[16]

-

In Vivo Experimental Protocol: A Human ADME Study

To definitively characterize the fate of a drug in the body, a human radiolabeled mass balance study is the gold standard. The following protocol outlines the essential steps for such a study, designed to provide unambiguous data on the ADME of a compound like glasdegib.

Objective : To determine the routes of excretion, mass balance, and metabolic profile of [14C]glasdegib in healthy volunteers.

Methodology :

-

Subject Selection & Screening :

-

Enroll a small cohort (e.g., 6-8) of healthy male subjects to avoid confounding variables related to pregnancy.

-

Conduct comprehensive health screening, including physical examination, ECG, and clinical laboratory tests (hematology, chemistry, urinalysis).

-

Obtain informed consent, ensuring full disclosure of procedures and risks associated with radiation exposure.

-

-

Dosing & Administration :

-

Subjects are admitted to a clinical research unit and acclimated.

-

A single oral dose of 100 mg glasdegib containing a tracer amount of [14C]glasdegib (e.g., 100 µCi) is administered with water after an overnight fast.

-

Rationale: Using a radiolabel allows for the tracking of all drug-related material (parent drug and all metabolites) without needing to develop individual bioanalytical methods for each metabolite.

-

-

Sample Collection :

-

Blood/Plasma : Collect serial blood samples into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at numerous time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144 hours).

-

Urine & Feces : Collect all urine and feces separately in predefined intervals (e.g., 0-12h, 12-24h, 24-48h, etc.) until radioactivity in excreta is negligible (<1% of the dose in consecutive 24h samples).

-

Rationale: Dense plasma sampling around Tmax captures absorption and distribution phases, while extended sampling captures the full elimination phase. Complete collection of excreta is vital for calculating mass balance.

-

-

Sample Analysis :

-

Total Radioactivity Measurement : Analyze aliquots of plasma, whole blood, urine, and homogenized feces for total radioactivity using liquid scintillation counting (LSC).

-

Metabolite Profiling & Identification : Pool plasma and excreta samples by time point. Use liquid chromatography with tandem mass spectrometry (LC-MS/MS) and online radioactivity detection to separate and quantify the parent drug and its metabolites.

-

Structural Elucidation : Use high-resolution mass spectrometry (HRMS) and NMR (if sufficient material is isolated) to identify the chemical structures of the observed metabolites.

-

-

Pharmacokinetic & Data Analysis :

-

Calculate PK parameters (Cmax, Tmax, AUC, t½) for both the parent drug (from LC-MS/MS data) and total radioactivity (from LSC data).

-

Determine the mass balance by summing the total radioactivity recovered in urine and feces as a percentage of the administered dose.

-

Quantify the contribution of each excretion route.

-

Characterize the metabolic profile by calculating the percentage of each metabolite relative to the total radioactivity in plasma and excreta.

-

Conclusion

PF-04449613 (glasdegib) possesses a well-characterized pharmacokinetic profile suitable for its clinical use as an oral, once-daily therapy. It is rapidly absorbed, extensively distributed, and cleared primarily via hepatic metabolism mediated by CYP3A4. Its balanced excretion through both renal and fecal pathways concludes its transit. The most critical aspect for practicing scientists and clinicians is the profound influence of CYP3A4 modulators on glasdegib exposure. This necessitates careful review of concomitant medications to avoid significant drug-drug interactions, ensuring that plasma concentrations are maintained within the therapeutic window to maximize efficacy against AML while mitigating the risk of toxicity.

References

-

Norsworthy, K. J., Luo, L., & Kluetz, P. G. (2019). FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia. Clinical Cancer Research, 25(19), 5705–5709. [Link]

-

Tudor, Y., Martin, P. D., & LaBadie, R. R. (2021). Pharmacokinetics and Safety of Glasdegib in Participants With Moderate/Severe Hepatic Impairment: A Phase I, Single‐Dose, Matched Case‐Control Study. The Journal of Clinical Pharmacology, 61(4), 493–501. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of ICH glasdegib and di-HCl glasdegib. [Link]

-

Zhang, C., Liu, J., & Zhang, H. (2018). The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning. Developmental Neurobiology, 78(9), 859–872. [Link]

-

HealthTree Foundation for Acute Myeloid Leukemia. (n.d.). glasdegib Treatment Details. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Glasdegib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

U.S. Food and Drug Administration. (2017). NDA 210656 Medical Review. [Link]

-

Zeidan, A. M., & Podoltsev, N. A. (2019). Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia. The Oncologist, 24(9), 1167–1176. [Link]

-

Johnson, M., Johnson, T. R., & LaBadie, R. R. (2019). Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration. Xenobiotica, 49(12), 1469–1477. [Link]

-

Martin, P. D., LaBadie, R. R., & Benhadji, K. A. (2020). Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors. The Journal of Clinical Pharmacology, 60(5), 625–634. [Link]

-

U.S. Food and Drug Administration. (2018). NDA 210656 Clinical Pharmacology Review. [Link]

-

Martin, P. D., LaBadie, R. R., & Benhadji, K. A. (2020). Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors. The Journal of Clinical Pharmacology, 60(5), 625–634. [Link]

-

Pfizer Inc. (2020). Physiologically Based Pharmacokinetic Modeling of the Drug-Drug Interaction Between CYP3A4 Substrate Glasdegib and Moderate CYP3A4 Inducers in Lieu of a Clinical Study. CPT: Pharmacometrics & Systems Pharmacology, 9(7), 398–407. [Link]

-

National Center for Biotechnology Information. (2018). The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning. Developmental Neurobiology. [Link]

-

Vey, N., & Cliquennois, M. (2021). Update on glasdegib in acute myeloid leukemia – broadening horizons of Hedgehog pathway inhibitors. Acta Pharmaceutica, 71(2), 177–193. [Link]

-

U.S. Food and Drug Administration. (2018). Pharmacology/Toxicology NDA Review and Evaluation for NDA 210656. [Link]

-

Drugs.com. (n.d.). Glasdegib: uses, dosing, warnings, adverse events, interactions. [Link]

-

AstraZeneca. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1599–1611. [Link]

-

Ueda, T., Urasaki, Y., & Usuki, K. (2018). Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies. Cancer Science, 109(10), 3233–3242. [Link]

-

Pfizer. (2021). DAURISMO (glasdegib) tablets, for oral use - Highlights of Prescribing Information. [Link]

-

MDPI. (2022). Evaluation of the Pharmacokinetics of the Pancreastatin Inhibitor PSTi8 Peptide in Rats: Integration of In Vitro and In Vivo Findings. Pharmaceuticals, 15(1), 74. [Link]

-

Pfizer. (n.d.). DAURISMO™ (glasdegib) Mechanism of Action and Safety Info. [Link]

-

Norsworthy, K. J., Luo, L., & Kluetz, P. G. (2019). FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia. Clinical Cancer Research, 25(19), 5705–5709. [Link]

-

AstraZeneca. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1599–1611. [Link]

Sources

- 1. HealthTree Foundation for Acute Myeloid Leukemia, glasdegib Treatment Details [healthtree.org]

- 2. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Safety of Glasdegib in Participants With Moderate/Severe Hepatic Impairment: A Phase I, Single‐Dose, Matched Case‐Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 12. Glasdegib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Physiologically Based Pharmacokinetic Modeling of the Drug-Drug Interaction Between CYP3A4 Substrate Glasdegib and Moderate CYP3A4 Inducers in Lieu of a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. daurismo.pfizerpro.com [daurismo.pfizerpro.com]

- 15. oncologynewscentral.com [oncologynewscentral.com]

- 16. labeling.pfizer.com [labeling.pfizer.com]

Technical Guide: PF-04449613 and the Modulation of Synaptic Plasticity in Rodent Models

Executive Summary

PF-04449613 is a highly selective, brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A) .[1][2] Unlike PDE5 inhibitors (e.g., sildenafil) which primarily regulate vascular cGMP, PF-04449613 targets a distinct pool of cGMP in the central nervous system (CNS) associated with glutamatergic transmission and synaptic plasticity.

This technical guide analyzes the compound's efficacy in enhancing learning and memory, specifically focusing on motor memory consolidation and dendritic spine remodeling in rodent models. It distinguishes PF-04449613 from its clinical sister compound, PF-04447943, clarifying its specific utility as a tool compound for investigating cGMP-dependent structural plasticity.

Mechanistic Foundation: The PDE9A-cGMP-PKG Axis

Mechanism of Action

PDE9A has the highest affinity for cGMP (

The accumulation of cGMP activates Protein Kinase G (PKG) . In the context of synaptic plasticity, PKG phosphorylates downstream targets including the AMPA receptor subunit GluR1 and the transcription factor CREB (cAMP response element-binding protein). This cascade facilitates Long-Term Potentiation (LTP) and the structural stabilization of dendritic spines.

Pathway Visualization

The following diagram illustrates the signal transduction pathway modulated by PF-04449613.

Caption: PF-04449613 inhibits PDE9A, preventing cGMP degradation and enhancing PKG-mediated synaptic plasticity.

Pharmacokinetics & Pharmacodynamics (PK/PD)

PF-04449613 demonstrates rapid blood-brain barrier (BBB) penetration and dose-dependent target engagement.

Key PK Parameters (Rodent)

| Parameter | Value / Observation | Reference |

| IC50 (PDE9A) | 22 nM | [1] |

| Selectivity | >1000-fold vs. PDE1-8, PDE10-11 | [1] |

| Effective Dose | 10 mg/kg (s.c. or i.p.) | [2] |

| CSF cGMP Peak | ~30 minutes post-administration | [3] |

| Vehicle | 5% DMSO / 5% Cremophor / 90% Saline | [2] |

CSF cGMP Elevation

Administration of PF-04449613 results in a robust elevation of cGMP in the cerebrospinal fluid (CSF), serving as a biomarker for central target engagement. Unlike PDE5 inhibitors, which show limited effects on bulk brain cGMP unless NO is artificially elevated, PDE9 inhibition elevates basal cGMP pools.

Preclinical Efficacy: Rodent Models[3][4][5][6]

While the sister compound PF-04447943 is frequently cited for Novel Object Recognition (NOR), PF-04449613 has been specifically validated for Motor Learning and Structural Plasticity in the motor cortex.

Accelerated Rotarod Task (Motor Learning)

In this model, mice must learn to balance on a rotating rod that accelerates over time. This task depends heavily on plasticity in the primary motor cortex (M1).

-

Observation: Mice treated with PF-04449613 (10 mg/kg) showed significantly higher average running speeds and longer latency to fall compared to vehicle controls.

-

Timecourse: Improvements were observable after 1 day of training and sustained over a 7-day protocol.

-

Significance: This indicates that PDE9 inhibition accelerates the acquisition and consolidation of motor skills.

In Vivo Two-Photon Imaging (Structural Plasticity)

Using transcranial two-photon microscopy, researchers tracked the formation and elimination of dendritic spines in Layer V pyramidal neurons of the motor cortex.

-

Finding 1 (Basal): Chronic treatment (28 days) increased the turnover (formation and elimination) of spines under resting conditions.

-

Finding 2 (Learning-Induced): When combined with Rotarod training, PF-04449613 treatment significantly increased the survival rate of newly formed spines .

Experimental Protocols

Protocol A: Accelerated Rotarod with PF-04449613

Objective: Assess the effect of PDE9 inhibition on motor skill acquisition.

Reagents:

-

PF-04449613 (dissolved in 5% DMSO / 5% Cremophor EL / 90% Saline).

-

Dose: 10 mg/kg.[3]

Workflow:

-

Habituation (Day 0): Place mice on the rotarod at a constant low speed (e.g., 5 rpm) for 5 minutes to acclimate them to the apparatus.

-

Dosing (Days 1-7): Administer PF-04449613 or Vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the training session.

-

Training Session:

-

Set rotarod to accelerate from 4 to 40 rpm over 300 seconds.

-

Perform 4 trials per day with a 15-30 minute inter-trial interval.

-

-

Data Collection: Record "Latency to Fall" (seconds) and "Max Speed" (rpm) for each trial.

-

Analysis: Calculate the daily average for each mouse. Compare the learning curves (Day 1 vs Day 7) between treatment groups using Two-Way ANOVA with repeated measures.

Protocol B: CSF cGMP Quantification (Target Engagement)

Objective: Verify central pharmacodynamic effect.

Workflow Visualization:

Caption: Workflow for validating central PDE9 inhibition via CSF cGMP quantification.

Critical Quality Control:

-

Blood Contamination: Discard any CSF samples with visible blood, as plasma cGMP levels differ from CNS levels and phosphodiesterases in blood can degrade the sample.

-

Phosphodiesterase Inhibitors in Lysis Buffer: When processing tissue/CSF, ensure the lysis buffer contains IBMX or a similar broad-spectrum PDE inhibitor to prevent cGMP degradation ex vivo.

Translational Implications & Limitations

Specificity of PF-04449613 vs. PF-04447943

Researchers must distinguish between these two Pfizer compounds:

-

PF-04449613: Validated primarily for motor cortex plasticity and cardiac hypertrophy models [2, 4]. It is an excellent tool compound for mechanistic studies.

-

PF-04447943: The clinical candidate sister compound, more widely published in Novel Object Recognition (NOR) and Social Recognition tasks [5].

-

Implication: While the mechanism (PDE9 inhibition) suggests PF-04449613 would likely work in NOR, strict scientific accuracy requires citing the specific compound tested in the specific assay.

Therapeutic Potential

The ability of PF-04449613 to enhance the survival of new dendritic spines suggests a potential therapy for neurodegenerative disorders (e.g., Alzheimer's) where synaptic loss precedes cell death. By stabilizing synaptic connections formed during learning, PDE9 inhibitors may convert transient short-term memories into stable long-term traces.

References

-

Yang, G., et al. (2018). The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning.[4][3] Developmental Neurobiology, 78(9), 859-872. Retrieved from [Link]

-

Kleiman, R. J., et al. (2012).[3] Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409. Retrieved from [Link]

-

Lee, D. I., et al. (2015).[3] Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease.[5] Nature, 519(7544), 472-476. Retrieved from [Link]

-

Hutson, P. H., et al. (2011).[3] The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents.[3] Neuropharmacology, 61(4), 665-676. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review [mdpi.com]

Methodological & Application

How to dissolve PF-04449613 for cell culture experiments

Application Note: Solubilization and Handling of PF-04449613 (PDE9 Inhibitor)

Abstract This application note provides a rigorous technical guide for the solubilization, storage, and experimental application of PF-04449613, a potent and selective Phosphodiesterase 9A (PDE9A) inhibitor. While often discussed in the context of phosphodiesterase research alongside PDE10A inhibitors, PF-04449613 is distinct in its selectivity for PDE9. This protocol details the preparation of high-stability stock solutions in dimethyl sulfoxide (DMSO), serial dilution strategies to minimize solvent toxicity in cell culture, and best practices for maintaining compound integrity.

Introduction & Mechanism of Action

PF-04449613 is a highly selective inhibitor of PDE9A with an IC50 of approximately 22 nM [1]. Unlike PDE10A, which hydrolyzes both cAMP and cGMP, PDE9A is specific for cGMP. The inhibition of PDE9A by PF-04449613 leads to the accumulation of intracellular cGMP, enhancing signaling through Protein Kinase G (PKG) and downstream effectors involved in synaptic plasticity and cognitive function [2].

Critical Distinction: Researchers must note that PF-04449613 is not a PDE10A inhibitor. It exhibits >1000-fold selectivity for PDE9A over other PDE families [1]. Proper experimental design requires distinguishing this mechanism from dual-substrate inhibitors.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of PF-04449613 within the cGMP signaling cascade.

Figure 1: Mechanism of Action. PF-04449613 selectively inhibits PDE9A, preventing cGMP hydrolysis and potentiating downstream PKG signaling.

Physicochemical Properties[2][3][4]

Understanding the chemical nature of PF-04449613 is prerequisite to successful dissolution.

| Property | Data |

| Chemical Name | 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Molecular Weight | 395.45 g/mol |

| Formula | C₂₁H₂₅N₅O₃ |

| Solubility (DMSO) | ≥ 100 mM (Soluble) |

| Solubility (Water) | Insoluble (Requires organic solvent carrier) |

| Solubility (Ethanol) | Limited/Poor (DMSO recommended) |

| Appearance | White to off-white solid |

| Storage (Powder) | -20°C (Desiccated) |

Materials Required

-

Compound: PF-04449613 (Solid powder).

-

Solvent: Sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.7% purity).

-

Vials: Amber glass vials or polypropylene cryovials (to protect from light and minimize adsorption).

-

Filtration: 0.22 µm PTFE syringe filter (optional, for sterilization of stock).

Protocol: Stock Solution Preparation

Objective: Create a highly concentrated, stable stock solution (typically 10 mM or 50 mM) to allow for high-dilution factors in cell culture media.

Step-by-Step Procedure:

-

Equilibration: Remove the vial of PF-04449613 from -20°C storage and allow it to equilibrate to room temperature for at least 1 hour before opening.

-

Reasoning: Opening a cold vial introduces condensation, which can hydrolyze the compound or alter the weight [3].

-

-

Calculation: Determine the volume of DMSO required.

-

Target Concentration: 10 mM

-

Formula:

-

Example: For 5 mg of PF-04449613:

-

-

Dissolution: Add the calculated volume of sterile DMSO to the vial. Vortex vigorously for 30-60 seconds.

-

Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

-

-

Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL) in sterile cryovials.

-

Reasoning: Avoids repeated freeze-thaw cycles, which can degrade the compound.[1]

-

-

Storage: Store aliquots at -80°C (preferred for >1 month) or -20°C.

Protocol: Cell Culture Application

Objective: Dilute the stock solution into culture media to achieve the desired final concentration (typically 10 nM – 1 µM) while keeping DMSO concentration < 0.5% (v/v).

Experimental Workflow:

Figure 2: Serial Dilution Strategy. Using an intermediate step ensures accurate pipetting and minimizes DMSO "shock" to cells.

Dosing Strategy:

-

Intermediate Dilution (Recommended):

-

Prepare a 100x or 1000x intermediate solution in culture media (or PBS).

-

Example: Dilute 10 mM stock 1:100 into media to get 100 µM. (DMSO is now 1%).

-

-

Final Dosing:

-

Add the intermediate solution to the cell culture wells.

-

Example: Add 10 µL of 100 µM intermediate to 990 µL media in the well.

-

Final Concentration: 1 µM.

-

Final DMSO: 0.01% (Well below the toxicity threshold of 0.1-0.5%).

-

-

Vehicle Control:

-

Always run a "Vehicle Only" control containing the exact same final concentration of DMSO (e.g., 0.01%) to normalize for any solvent effects.

-

Suggested Concentration Range: Given the IC50 of 22 nM, a typical dose-response curve should cover:

-

Low: 1 nM

-

Mid: 10 nM, 30 nM (near IC50)

-

High: 100 nM, 1 µM (Maximal inhibition)

Troubleshooting & Best Practices

| Issue | Cause | Solution |

| Precipitation in Media | Rapid addition of high-conc. DMSO stock to aqueous media. | Use the Intermediate Dilution step described above. Vortex media immediately upon addition. |

| Cell Toxicity | High DMSO concentration (>0.5%). | Ensure final DMSO is <0.1%. Include a DMSO-only control to verify toxicity is not solvent-based. |

| Inconsistent Results | Compound degradation or adsorption. | Use glass or low-binding plasticware. Do not store diluted working solutions; prepare fresh. |

| "Inactive" Compound | Wrong Target Assumption. | Verify you are assaying PDE9-dependent endpoints (cGMP), not PDE10/cAMP endpoints. |

References

-

Hutson, P. H., et al. (2011). "The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents." Neuropharmacology, 61(4), 665-676. (Note: Describes the class and selectivity profile relevant to PF-04449613). Link

-

Kleiman, R. J., et al. (2012).[2] "Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo."[3] Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409. Link

-

Tocris Bioscience. "PF 04449613 Product Information." Tocris. Accessed 2024.[4] Link

-

MedChemExpress. "PF-04449613 Datasheet." MedChemExpress. Accessed 2024.[4] Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Towards characterization of cell culture conditions for reliable proteomic analysis: in vitro studies on A549, differentiated THP-1, and NR8383 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: PF-04449613 Vehicle Formulation & Preparation

Standardized Protocol for In Vivo Administration (DMSO / Cremophor EL / Saline)

Abstract & Scientific Context

PF-04449613 is a potent, selective, and brain-penetrant inhibitor of Phosphodiesterase 9A (PDE9A) .[1] Unlike PDE10 inhibitors which modulate both cAMP and cGMP, PDE9A specifically hydrolyzes cGMP. Inhibition of PDE9A by PF-04449613 enhances cGMP signaling in the striatum and hippocampus, promoting synaptic plasticity and cognitive improvement in models of neurodegeneration.

The Formulation Challenge: PF-04449613 is a lipophilic small molecule (LogP ~3-4) with limited aqueous solubility. Direct addition to saline results in immediate precipitation, leading to poor bioavailability and high variability in animal data. To achieve a stable, injectable solution, a co-solvent system utilizing DMSO (solubilizer) and Cremophor EL (non-ionic surfactant) is required before dilution into Saline (aqueous carrier) .

This protocol details the preparation of the field-validated 5% DMSO / 5% Cremophor EL / 90% Saline vehicle, ensuring a stable emulsion for consistent dosing.

Materials & Reagents

| Reagent | Grade/Type | Function | Critical Note |

| PF-04449613 | >98% Purity | API (Active Ingredient) | Store at -20°C; protect from light. |

| DMSO | Sterile, Hybri-Max™ | Primary Solvent | Must be anhydrous. Hygroscopic nature can induce precipitation if old. |

| Cremophor® EL | Castor Oil, Ethoxylated | Surfactant/Emulsifier | Highly viscous. Synonym: Kolliphor® EL. |

| Saline | 0.9% NaCl, Sterile | Aqueous Carrier | Do not use PBS initially; phosphate buffers can sometimes hasten precipitation. |

Formulation Logic & Workflow

The preparation follows a specific order of addition. Deviating from this order (e.g., adding saline to DMSO before Cremophor) will cause the compound to crash out of solution due to the "solvent shock" effect.

formulation_workflow_diagram

Figure 1: Critical path for vehicle preparation. The surfactant (Cremophor) must shield the hydrophobic drug molecules before the aqueous phase (Saline) is introduced.

Detailed Protocol: 5/5/90 Formulation

Target Concentration: 1 mg/mL (Example) Total Volume: 10 mL Vehicle Composition: 5% DMSO / 5% Cremophor EL / 90% Saline

Step 1: Primary Solvation (DMSO)

-

Weigh 10 mg of PF-04449613 into a sterile glass vial or Eppendorf tube.

-

Add 500 µL (0.5 mL) of sterile 100% DMSO.

-

Action: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 1-2 minutes until the solution is perfectly clear.

-

Checkpoint: The compound must be fully dissolved. If it is cloudy here, it will fail later.

-

Step 2: Surfactant Integration (Cremophor EL)

-

Add 500 µL (0.5 mL) of Cremophor EL to the DMSO-drug solution.

-

Technique: Cremophor is extremely viscous (like honey). Use a positive displacement pipette or cut the tip of a standard P1000 tip to ensure accurate volume transfer.

-

-

Action: Vortex vigorously for 1 minute.

-

Result: You will observe a slight heat generation (exotherm) and the solution will become a homogeneous, viscous, slightly yellow liquid.

-

Why: This step coats the lipophilic drug molecules in surfactant micelles.

-

Step 3: Aqueous Dilution (Saline)[3]

-

Pre-warm the 0.9% Saline to 37°C (optional but recommended to reduce precipitation shock).

-

Add 9.0 mL of Saline to the DMSO/Cremophor mixture.

-

Critical: Add the saline in small aliquots (e.g., 1 mL at a time) or dropwise while continuously vortexing or swirling. Do not "dump" the saline in all at once.

-

-

Action: Vortex for 30-60 seconds after the final addition.

-

Final Inspection: The solution should be clear to slightly opalescent (Tyndall effect). Large visible crystals indicate failure (see Troubleshooting).

Summary Table: Volume Ratios

| Component | Volume (for 10 mL) | Volume (for 1 mL) | Final % |

| PF-04449613 (in DMSO) | 0.5 mL | 50 µL | 5% |

| Cremophor EL | 0.5 mL | 50 µL | 5% |

| Saline (0.9% NaCl) | 9.0 mL | 900 µL | 90% |

In Vivo Administration Guidelines

Dosing Parameters

-

Standard Dose Range: 1 mg/kg to 32 mg/kg (Kleiman et al., 2012).[2]

-

Dosing Volume: 10 mL/kg (standard for mice).[2]

-

Route: Subcutaneous (SC) is the primary cited route for this vehicle to ensure slow absorption and minimize first-pass effects, though Intraperitoneal (IP) is physically possible with this formulation.

Pharmacological Mechanism

PF-04449613 works by inhibiting PDE9A, preventing the degradation of cGMP. This accumulation enhances signal transduction in glutamatergic neurons.

mechanism_diagram

Figure 2: Pharmacological cascade. PF-04449613 blocks PDE9, preserving the cGMP pool required for synaptic strengthening.

Troubleshooting & Stability

Common Issues

-

Precipitation upon Saline Addition:

-

Cause: Saline added too fast or insufficient mixing during the Cremophor step.

-

Fix: Re-warm the mixture to 37°C and sonicate. If crystals persist, the formulation must be discarded.

-

-

Phase Separation:

-

Cause: Old Cremophor EL or insufficient vortexing.

-

Fix: Vortex immediately before drawing into the syringe.

-

Stability[5][6]

-

Shelf Life: This formulation is unstable over long periods.

-

Recommendation: Prepare fresh daily (ex tempore). Do not store the final diluted emulsion for more than 4 hours at room temperature.

-

Stock Storage: The 100% DMSO stock (Step 1) can be stored at -20°C for months.

References

-

Kleiman, R. J., et al. (2012). "Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo."[1] Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409.

-

Meng, Y., et al. (2018). "The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning."[2] Developmental Neurobiology, 78(9), 859-872.[2][3]

-

Lee, D. I., et al. (2015). "Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease."[1] Nature, 519, 472–476.

-

Verhoest, P. R., et al. (2012). "Discovery of a novel class of phosphodiesterase 9A inhibitors." Journal of Medicinal Chemistry, 55(20), 9045-9054.

Sources

- 1. PF 04449613 | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Assays for Measuring PF-04449613 Activity

Introduction: Understanding PF-04449613 and its Target, PDE9A

PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] PDE9A is a high-affinity, cGMP-specific phosphodiesterase, meaning it primarily hydrolyzes cGMP.[3][4] By inhibiting PDE9A, PF-04449613 effectively increases the concentration of cGMP within cells. This elevation in cGMP can modulate various downstream signaling pathways, making PDE9A inhibitors like PF-04449613 promising therapeutic candidates for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease and cardiovascular disorders like heart failure.[3][5][6][7]

The strategic selection of in vitro assays is paramount to accurately characterizing the potency, selectivity, and cellular effects of PF-04449613. This guide provides a comprehensive overview of key in vitro methodologies, from direct enzymatic assays to cell-based functional readouts, to empower researchers in their investigation of this and other PDE9A inhibitors.

The cGMP Signaling Pathway: The Mechanism of Action of PF-04449613

To appreciate the significance of PF-04449613's activity, it is crucial to understand the cGMP signaling cascade. Intracellular cGMP is synthesized by guanylate cyclases (GCs), which exist in two primary forms: soluble guanylate cyclase (sGC), typically activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[7] The newly synthesized cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and other phosphodiesterases.[1] PDE9A terminates this signaling by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE9A, PF-04449613 prolongs the intracellular lifespan of cGMP, thereby amplifying its downstream effects.

Caption: The cGMP signaling pathway and the inhibitory action of PF-04449613 on PDE9A.

Part 1: Biochemical Assays for Direct Measurement of PDE9A Inhibition

Biochemical assays are fundamental for determining the direct interaction of an inhibitor with its target enzyme. These assays typically utilize purified recombinant PDE9A and measure its enzymatic activity in the presence of varying concentrations of the inhibitor.

Radiometric [³H]-cGMP Hydrolysis Assay

This classic and highly sensitive method directly measures the enzymatic conversion of radiolabeled cGMP to 5'-GMP.

Principle: The assay relies on the separation of the radiolabeled product ([³H]-5'-GMP) from the unreacted substrate ([³H]-cGMP). This is typically achieved by precipitating the product with a specific resin or through chromatographic separation.[8] The amount of radioactivity in the supernatant or the eluted product is then quantified to determine the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.[8]

-

Substrate: [³H]-cGMP (specific activity will determine the final concentration, typically in the nanomolar range).

-

Enzyme: Purified recombinant human PDE9A. The optimal concentration should be determined empirically to ensure linear product formation over the incubation time.

-

Inhibitor: A dilution series of PF-04449613 in the appropriate vehicle (e.g., DMSO).

-

Stop Solution: 0.2 M ZnSO₄.[8]

-

Precipitating Agent: 0.2 N Ba(OH)₂.[8]

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle for control), and the PDE9A enzyme.

-

Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the [³H]-cGMP substrate.

-

Incubate for a predetermined time (e.g., 15 minutes) at room temperature, ensuring the reaction remains in the linear range.[8]

-

Terminate the reaction by adding the stop solution.[8]

-

Add the precipitating agent to precipitate the [³H]-5'-GMP product.[8]

-

Centrifuge the plate to pellet the precipitate.

-

Transfer an aliquot of the supernatant (containing unreacted [³H]-cGMP) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of PF-04449613 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

| Parameter | Description | Typical Value/Range |

| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. | For potent inhibitors like PF-04449613, this is expected to be in the low nanomolar range. |

| Kᵢ | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. |

Fluorescence Polarization (FP) Assay

This high-throughput method offers a non-radioactive alternative for measuring PDE9A activity.

Principle: The assay is based on the change in the polarization of fluorescently labeled cGMP upon its hydrolysis to 5'-GMP.[9][10] A fluorescently labeled cGMP molecule is small and rotates rapidly in solution, resulting in low fluorescence polarization. When PDE9A hydrolyzes this substrate, the resulting fluorescently labeled 5'-GMP can be captured by a specific binding agent or antibody, forming a larger complex that tumbles more slowly and exhibits high fluorescence polarization.[9][10] The degree of polarization is therefore proportional to the amount of hydrolyzed substrate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Provided in commercially available kits (e.g., from BPS Bioscience, Creative BioMart).[9][10]

-

Substrate: Fluorescently labeled cGMP.

-

Enzyme: Purified recombinant human PDE9A.

-

Inhibitor: Dilution series of PF-04449613.

-

Binding Agent/Antibody: Specific for the fluorescently labeled 5'-GMP.

-

-

Assay Procedure:

-

Add assay buffer, inhibitor, and PDE9A enzyme to a black, low-binding 96- or 384-well plate.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled cGMP substrate.

-

Incubate for a specified time (e.g., 1 hour) at room temperature.[9][10]

-

Stop the reaction and initiate detection by adding the binding agent/antibody.

-

Incubate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

The change in millipolarization (mP) units is used to determine the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the radiometric assay.

-

Part 2: Cell-Based Assays for Measuring Intracellular cGMP Modulation

Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its intracellular target to produce a biological effect.

cGMP Reporter Gene Assay

This approach utilizes a genetically engineered cell line to report changes in intracellular cGMP levels.

Principle: A stable cell line (e.g., CHO or HEK293) is engineered to express PDE9A, a soluble guanylate cyclase (sGC), and a cGMP-sensitive biosensor.[11] The biosensor is often a cyclic nucleotide-gated (CNG) ion channel linked to a reporter system, such as a calcium-sensitive photoprotein (e.g., aequorin) or a fluorescent calcium indicator.[11] Activation of sGC leads to cGMP production, which opens the CNG channel, allowing calcium influx. This calcium influx then triggers a measurable light or fluorescence signal. Inhibition of PDE9A by PF-04449613 potentiates the cGMP-induced signal.

Protocol:

-

Cell Culture and Plating:

-

Culture the PDE9A reporter cell line under standard conditions.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Add the sGC activator (e.g., BAY 58-2667) at a submaximal concentration to stimulate basal cGMP production.[11]

-

Add the dilution series of PF-04449613.

-

Incubate for a specified time to allow for PDE9A inhibition and cGMP accumulation.

-

Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

The increase in the reporter signal is proportional to the increase in intracellular cGMP.

-

Calculate the fold-change in the signal relative to the control (sGC activator alone).

-

Determine the EC₅₀ value, which is the concentration of PF-04449613 that produces 50% of the maximal response.

-

Caption: Workflow for a cell-based cGMP reporter gene assay.

Competitive Immunoassay for cGMP Quantification

This widely used method directly quantifies the amount of cGMP in cell lysates.

Principle: This assay is based on the principle of competitive binding. Cell lysates containing cGMP are incubated in a well coated with a cGMP-specific antibody. A known amount of labeled cGMP (e.g., conjugated to an enzyme like HRP or alkaline phosphatase) is also added. The unlabeled cGMP from the cell lysate competes with the labeled cGMP for binding to the antibody. After washing away the unbound components, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal is inversely proportional to the amount of cGMP in the cell lysate.

Protocol:

-

Cell Culture and Treatment:

-

Culture the cells of interest (e.g., primary neurons, cardiomyocytes, or a cell line expressing PDE9A) in a multi-well plate.

-

Treat the cells with an sGC or pGC activator to stimulate cGMP production.

-

Treat the cells with a dilution series of PF-04449613 for a specified duration.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells using a buffer provided in a commercial cGMP immunoassay kit.

-

Centrifuge the lysate to remove cellular debris.

-

The supernatant containing the cGMP can be used directly or stored at -80°C.

-

-

cGMP Quantification:

-

Follow the protocol provided with the commercial competitive immunoassay kit (e.g., from R&D Systems, Cayman Chemical, or Enzo Life Sciences).

-

This typically involves adding the cell lysate and the labeled cGMP to the antibody-coated plate, incubating, washing, adding the substrate, and measuring the signal.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cGMP.

-

Determine the concentration of cGMP in the cell lysates by interpolating from the standard curve.

-

Plot the cGMP concentration against the logarithm of the PF-04449613 concentration to determine the EC₅₀ value.

-

Part 3: Downstream Functional Assays

These assays measure the physiological consequences of increased cGMP levels in specific cell types, providing valuable insights into the functional activity of PF-04449613.

Measurement of Calcium Transients in Cardiomyocytes

In cardiac muscle cells, cGMP can modulate calcium handling, which is essential for contractility.